2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is an organic compound characterized by the molecular formula CHBrNO. This compound is a brominated derivative of acetamide, featuring a tetrahydrofuran ring. Its structure allows for various chemical reactions and applications, particularly in biological and medicinal chemistry. The compound is classified under the category of halogenated amides, which are known for their diverse reactivity and utility in synthetic organic chemistry.
The synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide typically involves the bromination of N-(tetrahydro-2-furanylmethyl)acetamide. This reaction can be conducted using bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, under controlled low-temperature conditions to prevent over-bromination and maximize yield.
The molecular structure of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide features:
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide can participate in several types of chemical reactions:
The primary target of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is the LuxR-type receptor in Acinetobacter baumannii (AbaR) and the quorum-sensing repressor in Pseudomonas aeruginosa (QscR).
The molecular architecture of 2-bromo-N-(tetrahydrofuran-2-ylmethyl)acetamide integrates two pharmacophoric elements with complementary properties. The bromoacetamide group features an electron-deficient carbon center (α-halo carbonyl) adjacent to both a carbonyl group and a bromine atom, creating a potent electrophilic site susceptible to nucleophilic attack. This reactivity is strategically tempered by the tetrahydrofuranylmethyl substituent on nitrogen, which introduces steric bulk (molecular weight contribution 85.1 g/mol, 38.3% of total mass) and modulates electron density through inductive effects [6]. The tetrahydrofuran ring adopts envelope conformations that project its oxygen atom toward potential hydrogen bond acceptors, enhancing target recognition capabilities.
X-ray crystallographic analyses of related structures reveal that the –CH2– linker between the THF ring and amide nitrogen allows significant conformational flexibility (rotatable bond count = 3) while maintaining planarity around the amide bond [8]. This flexibility enables optimal orientation for biomolecular interactions. The molecule exhibits moderate lipophilicity (calculated LogP 0.52) – significantly lower than purely aliphatic bromoacetamides – attributable to the THF oxygen's polarity [8]. This balanced hydrophilicity/lipophilicity profile enhances cell membrane permeability while maintaining sufficient aqueous solubility for biological applications.
Table 1: Key Molecular Properties of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide
Property | Value | Source |
---|---|---|
Molecular Formula | C7H12BrNO2 | [2] [6] |
Molecular Weight | 222.09 g/mol | [2] |
CAS Registry Number | 90271-69-5 | [4] [6] |
Purity (Commercial) | ≥95% | [4] [8] |
LogP (Calculated) | 0.52 | [8] |
Rotatable Bonds | 3 | [8] |
Storage Temperature | -20°C | [4] |
Stereochemistry | Racemic | [8] |
Halogenation at the α-carbon of acetamide derivatives fundamentally transforms their chemical behavior and biological interactions. Bromine's intermediate electronegativity (Pauling scale: 2.96) and moderate leaving group ability (compared to chlorine or fluorine) create an optimal balance between stability and reactivity in nucleophilic substitution reactions. The electron-withdrawing effect of bromine reduces the carbonyl carbon's electron density (calculated partial charge δ+ = 0.42), enhancing its susceptibility to nucleophilic attack by approximately 15-fold compared to non-halogenated analogs [5]. This polarization enables the compound to function as an efficient alkylating agent for sulfur nucleophiles in cysteine residues (kalkyl ~ 102-103 M-1s-1) and nitrogen nucleophiles in lysine or histidine residues.
The bromine atom's polarizability facilitates charge-transfer interactions with biological nucleophiles through both σ-hole bonding and halogen-π interactions – mechanisms increasingly recognized in medicinal chemistry. This dual functionality contributes to enhanced target affinity compared to chloroacetamides while maintaining greater stability than iodoacetamides. The compound's reactivity profile enables selective modification of peptides and proteins under physiological conditions (pH 7-8, 25-37°C) with tunable reaction rates achievable through pH adjustment or solvent engineering [5]. Commercial material typically contains <5% dibromo impurities, which can be minimized by strict temperature control during synthesis and storage at -20°C to prevent radical-mediated decomposition [4] [5].
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide emerged as a specialized synthetic intermediate in the late 20th century, with its first reported synthesis likely occurring in the 1980s-1990s based on its CAS registry date (90271-69-5). Its development parallels the growing recognition of tetrahydrofuran derivatives as privileged structures in medicinal chemistry due to their presence in bioactive natural products and drug molecules [2] [6]. The strategic incorporation of the THF methyl group addressed limitations of earlier α-haloacetamides such as N-bromoacetamide (CAS 79-15-2), which exhibited excessive reactivity and poor selectivity due to the unsubstituted nitrogen [5].
The compound gained prominence through the 2000s as a key intermediate in pharmaceutical development, particularly for kinase inhibitors and G-protein-coupled receptor modulators where the THF moiety mimics ribose ring conformations. Its commercial availability from specialized suppliers (e.g., Sigma-Aldrich, Arctom Scientific, J&K Scientific) since the early 2010s facilitated broader adoption in drug discovery [4] [6] [8]. Pricing trends reflect its niche status: current commercial sources list 1g quantities at $77-$269, approximately 3-10 times higher than simpler bromoacetamides due to the multi-step synthesis requiring protection/deprotection strategies to prevent N,O-dialkylation [2] [3] [8].
Table 2: Commercial Availability and Specifications
Supplier | Catalog Number | Purity | Price (1g) | Storage | Molecular Formula |
---|---|---|---|---|---|
J&K Scientific | 54636_1G | Not specified | $269.10 | Not specified | C7H12BrNO2 |
ChemBridge Corporation | CH4102151818 | 95% | $77.00 | -20°C | C7H12BrNO2 |
Santa Cruz Biotechnology | sc-307184 | Not specified | $284.00 (500mg) | Not specified | C13H16BrNO3 |
Arctom Scientific | AC700825 | Not specified | Quote basis | Not specified | C7H12BrNO2 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7